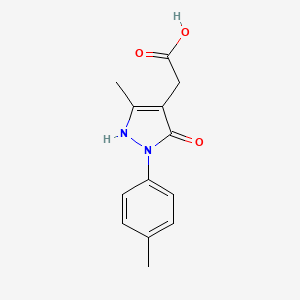

(5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

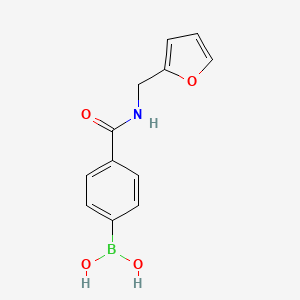

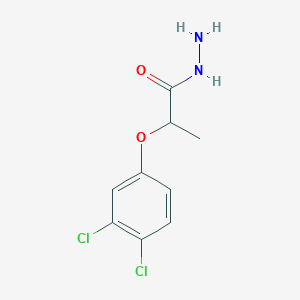

“(5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-acetic acid” is a chemical compound with the molecular formula C13H14N2O3 and a molecular weight of 246.26 g/mol . It is intended for research use only .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 246.26 g/mol and a molecular formula of C13H14N2O3 . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Pyrazoline derivatives, including (5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-acetic acid, have shown significant potential as corrosion inhibitors. A study by Lgaz et al. (2018) revealed that these compounds are highly effective in protecting mild steel in acidic environments, like 1.0 M HCl at 303 K. The research highlighted their high inhibition efficiency and adherence to the Langmuir adsorption isotherm. Additionally, these derivatives demonstrated mixed-type inhibition behavior and contributed to increased polarization resistance, indicating a robust protective layer on the metal surface. Advanced techniques such as Density Functional Theory (DFT) calculations and molecular dynamic simulations offered insights into the action mode of these inhibitors, further corroborated by Scanning Electron Microscopy and Atomic Force Microscopy examinations of the mild steel surface (Lgaz et al., 2018).

Antimicrobial Activities

A series of isoxazolyl thiazolyl pyrazoles synthesized from a multi-step process, including a compound structurally similar to (5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-acetic acid, exhibited significant antibacterial and antifungal activities. The study by Mor et al. (2011) outlined a detailed synthesis pathway and emphasized the notable antimicrobial properties of these compounds, underscoring their potential in creating new treatment solutions (Mor et al., 2011).

Material Chemistry and Coordination Studies

Pyrazole derivatives, related to (5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-acetic acid, have been studied for their unique coordination properties with metals like cobalt(II) and copper(II). The research conducted by Hadda et al. (2007) synthesized novel ligand pyrazole derivatives and explored their complex formation with these metals. Spectroscopic analysis and X-ray diffraction studies were employed to characterize these complexes, revealing detailed insights into the structural and chemical dynamics of these compounds (Hadda et al., 2007).

Material Sciences and Corrosion Studies

Further exploring the applications in material sciences, Lgaz et al. (2020) demonstrated the utility of pyrazoline derivatives in enhancing the corrosion resistance of mild steel in hydrochloric acid solution. The study provided a comprehensive analysis, including weight loss measurements, electrochemical studies, and surface analysis techniques like Scanning Electron Microscope and X-ray photoelectron spectroscopy. The findings emphasized the high inhibition efficiency of these compounds, especially at elevated temperatures, showcasing their potential in industrial applications (Lgaz et al., 2020).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-[5-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-8-3-5-10(6-4-8)15-13(18)11(7-12(16)17)9(2)14-15/h3-6,14H,7H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWAXGQYGHBGBIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid](/img/structure/B1309625.png)

![(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid](/img/structure/B1309652.png)

![1-nitro-4-[(1E)-2-nitroprop-1-en-1-yl]benzene](/img/structure/B1309658.png)

![[4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-pyrimidin-2-ylsulfanyl]-acetic acid](/img/structure/B1309659.png)